TC-6683

Description

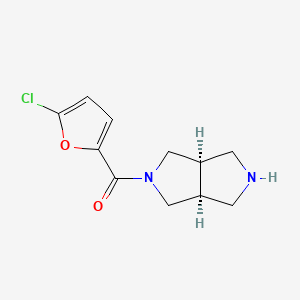

Structure

3D Structure

Properties

CAS No. |

1449608-75-6 |

|---|---|

Molecular Formula |

C11H13ClN2O2 |

Molecular Weight |

240.69 |

IUPAC Name |

[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(5-chlorofuran-2-yl)methanone |

InChI |

InChI=1S/C11H13ClN2O2/c12-10-2-1-9(16-10)11(15)14-5-7-3-13-4-8(7)6-14/h1-2,7-8,13H,3-6H2/t7-,8+ |

InChI Key |

GTUIQNHJSXQMKW-OCAPTIKFSA-N |

SMILES |

C1C2CN(CC2CN1)C(=O)C3=CC=C(O3)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AZD 1446, AZD-1446, AZD1446, TC 6683, TC-6683, TC6683 |

Origin of Product |

United States |

Discovery and Preclinical Characterization of Tc 6683

Collaborative Research Initiatives Leading to TC-6683 Identification

The discovery of this compound was the result of a strategic collaboration between Targacept, Inc. and AstraZeneca. This partnership, initiated to explore and develop novel NNR Therapeutics™, capitalized on Targacept's expertise in the biology of nicotinic receptors and their proprietary drug discovery platform, Pentad™. fiercepharma.comastrazeneca.comastrazeneca.comgyretx.combiospace.com The collaboration was centered on identifying and advancing compounds that selectively target specific nAChR subtypes, with a particular focus on the α4β2 receptor, which is highly expressed in the brain and implicated in cognitive processes. nih.gov

Under the terms of their agreement, the preclinical research collaboration aimed to discover and develop compounds for conditions characterized by cognitive impairment. astrazeneca.com this compound was the most advanced compound to emerge from this joint research effort. gyretx.com The development decisions and activities for this compound, designated as AZD1446 by AstraZeneca, were substantially under the control of AstraZeneca, who was also responsible for funding its development and potential commercialization. astrazeneca.comresearchgate.net Initially, the compound was progressed into clinical trials for Alzheimer's disease and was also considered for Attention-Deficit/Hyperactivity Disorder (ADHD). fiercepharma.comwikipedia.orgresearchgate.net

Early Stage Compound Screening and Lead Optimization Strategies

The identification of this compound stemmed from a systematic drug discovery process that involved the screening of a diverse library of compounds and subsequent lead optimization. The process began with the diversification of key nicotinic cholinergic pharmacophoric elements, namely the cationic center and the hydrogen bond acceptor. This exploration led to the discovery of a novel series of potent and selective α4β2 nAChR agonists based on an N-acyldiazabicycle scaffold.

The core structural features of this series include an exocyclic carbonyl moiety, which acts as a hydrogen bond acceptor, and an endocyclic secondary amino group. The spatial arrangement and distance between these two features were found to be critical for achieving near-optimal interactions with the α4β2 receptor. Through iterative structure-activity relationship (SAR) studies, researchers systematically modified the N-acyl group to enhance potency, selectivity, and pharmacokinetic properties.

A key publication by Mazurov and colleagues detailed the SAR exploration that culminated in the selection of this compound. The researchers synthesized and evaluated a series of 3-aroyl- and 3-heterocyclylcarbonyl-3,7-diazabicyclo[3.3.0]octanes. The data from these studies highlighted the importance of the substituent on the aromatic or heterocyclic ring for binding affinity and functional activity at the α4β2 nAChR.

Interactive Table: Structure-Activity Relationship of N-acyldiazabicycles

| Compound | R Group | Ki (nM) for α4β2 nAChR |

| 5a | Phenyl | 1.8 |

| 5b | 2-Chlorophenyl | 0.9 |

| 5c | 3-Chlorophenyl | 1.1 |

| 5d | 4-Chlorophenyl | 0.8 |

| 5j | 2-Furyl | 0.7 |

| 56 (this compound) | 5-Chloro-2-furyl | 0.3 |

This systematic optimization process, which involved modifying the chemical structure and evaluating the resulting compounds in in vitro binding and functional assays, ultimately identified this compound as a lead candidate with a highly favorable preclinical profile.

Evolution of this compound within the Nicotinic Agonist Landscape

This compound was developed during a period of intense research into the therapeutic potential of nicotinic agonists for a range of central nervous system disorders. A primary goal in the field was to develop compounds with improved selectivity for specific nAChR subtypes to maximize therapeutic efficacy while minimizing the side effects associated with non-selective nicotinic activation, such as that caused by nicotine (B1678760) itself.

This compound distinguished itself as a highly selective agonist for the α4β2 nAChR subtype. In vitro studies demonstrated its high affinity and potency at human and rat α4β2 receptors, with an EC50 value of approximately 30 nM. nih.gov This selectivity was a significant advancement, as the α4β2 receptor was a key target for cognitive enhancement.

In the broader context of nicotinic agonists in development at the time, this compound's profile was notable. For instance, within the same Targacept-AstraZeneca collaboration, another compound, TC-1734 (AZD3480), was also being developed as an α4β2 agonist. fiercepharma.com However, this compound was prioritized for the treatment of Alzheimer's disease. fiercepharma.com

Compared to other nicotinic agonists targeting different subtypes, such as the α7-selective agonists (e.g., TC-5619, also from Targacept), this compound offered a different therapeutic approach by specifically targeting the α4β2 pathway. nih.gov Preclinical studies in animal models demonstrated the in vivo efficacy of this compound in cognitive assays, supporting its potential as a treatment for cognitive deficits. nih.gov While its development was ultimately discontinued, the discovery and preclinical characterization of this compound contributed valuable knowledge to the field of nicotinic receptor pharmacology and the development of selective nAChR agonists. sec.gov

Molecular and Cellular Pharmacology of Tc 6683

Binding Profile and Selectivity at Nicotinic Acetylcholine (B1216132) Receptor Subtypes

The therapeutic potential of nicotinic ligands is closely tied to their ability to selectively target specific nAChR subtypes. TC-6683 was developed as a highly selective agonist for the α4β2 nAChR subtype. probechem.compatsnap.com

This compound demonstrates a high binding affinity for the α4β2 subtype of nicotinic acetylcholine receptors. In vitro binding assays have determined its inhibition constant (Ki) to be in the nanomolar range for both human and rodent receptors, indicating a potent interaction. probechem.comdcchemicals.comdcchemicals.com This high affinity is a key characteristic of its pharmacological profile.

Table 1: Binding Affinity of this compound for α4β2 nAChRs

| Receptor Species | Ki Value (nM) |

|---|---|

| Human (hα4β2) | 30 probechem.comdcchemicals.comdcchemicals.com |

| Rodent (rα4β2) | 34 probechem.comdcchemicals.comdcchemicals.com |

Data sourced from competitive radioligand binding assays.

A critical aspect of this compound's molecular profile is its high degree of selectivity for the α4β2 subtype over other nAChR subtypes. Research shows it possesses very little to no affinity for human α3β2 and α7 nAChRs, with Ki values greater than 6.7 µM for these subtypes. probechem.comdcchemicals.comdcchemicals.com This selectivity is significant, as the α7 subtype and α3β4 subtype, which is predominant in autonomic ganglia, are associated with different physiological functions and potential side effects. nih.gov Functional studies further support this selectivity; for instance, this compound was found to be ineffective in a guinea pig model of evoked coughing, a reflex in which α7-selective agonists are active. patsnap.comnih.gov

To assess its specificity, this compound was screened against a wide panel of other neurotransmitter receptors and ion channels. In a screening of 70 different receptors, ion channels, and enzymes, this compound at a concentration of 10 µM showed minimal interaction, producing less than 30% inhibition of binding or enzyme activity at most targets. probechem.comdcchemicals.comdcchemicals.com However, a notable exception was its significant interaction with serotonin-3 (5-HT3) receptors. probechem.comdcchemicals.comdcchemicals.com The 5-HT3 receptor is also a member of the Cys-loop superfamily of ligand-gated ion channels, structurally related to nAChRs. nih.govunibe.ch

Table 2: Selectivity Profile of this compound Against Non-Nicotinic Targets

| Target | Species | % Inhibition (at 10 µM) |

|---|---|---|

| 5-HT3 Receptor | Human | 87% probechem.comdcchemicals.comdcchemicals.com |

| 5-HT3 Receptor | Murine | 97% probechem.comdcchemicals.comdcchemicals.com |

Specificity Against Other nAChR Subtypes (e.g., α3β2, α7)

Agonist Activity and Receptor Activation Mechanisms

This compound functions as a potent agonist at α4β2 nAChRs. probechem.com As an agonist, it binds to the receptor and induces a conformational change that results in the opening of the receptor's integral ion channel. This activation mimics the action of the endogenous neurotransmitter, acetylcholine. The pro-cognitive effects of α4β2* nAChR agonists like this compound are thought to arise from their ability to modulate tonic cholinergic activity, which is crucial for maintaining cognitive functions such as attention. nih.gov

Electrophysiological Characterization of this compound Action

The functional consequences of this compound binding to nAChRs have been characterized using electrophysiological techniques. These methods directly measure the ion flow through the channel upon receptor activation. Studies using whole-cell voltage-clamp recordings in cell lines expressing human or rat α4β2 nAChRs have confirmed its agonist activity. The effective concentration for 50% of maximal response (EC50) for this compound at both human and rat α4β2 nAChRs was determined to be approximately 30 nM, which is consistent with its high binding affinity. nih.gov This demonstrates that this compound is not only potent in binding but also efficacious in activating the receptor to produce a functional response.

Signal Transduction Pathways Modulated by this compound

The activation of α4β2 nAChRs by this compound initiates a cascade of intracellular signaling events, beginning with the influx of cations through the receptor's channel. nih.gov Nicotinic receptors, particularly the α4β2 and α7 subtypes, are permeable to calcium ions (Ca2+). nih.govtermedia.pl This influx of Ca2+ acts as a critical second messenger, triggering various downstream signal transduction pathways. nih.gov

Activation of nAChRs has been shown to modulate several key signaling cascades that are vital for synaptic plasticity, learning, and memory. nih.gov Notably, nAChR-mediated calcium influx can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), part of the mitogen-activated protein kinase (MAPK) pathway, and the cAMP response element-binding protein (CREB). nih.govjneurosci.orgnih.gov These pathways are central to long-term potentiation and the regulation of gene expression necessary for memory formation and neuronal survival. nih.govjneurosci.org Therefore, by selectively activating α4β2 nAChRs, this compound is understood to modulate these crucial calcium-dependent signaling pathways, thereby influencing neuronal excitability, synaptic function, and plasticity.

Mechanism of Action of Tc 6683 at a Systems Level

Modulation of Cholinergic Neurotransmission Dynamics

Cholinergic neurotransmission, mediated by the neurotransmitter acetylcholine (B1216132) (ACh), plays a critical role in numerous brain functions, including attention, learning, and memory. nih.govresearchgate.net Nicotinic acetylcholine receptors, including the α4β2* subtype, are key components of the cholinergic system, acting as receptors for ACh. uni.luwikipedia.org TC-6683, as an agonist at α4β2* nAChRs, directly stimulates these receptors. fishersci.atprobechem.com This stimulation can modulate the dynamics of cholinergic signaling. Agonists at α4β2* nAChRs are believed to influence tonic cholinergic activity, which refers to the sustained, low-level activation of nAChRs by ambient levels of acetylcholine in the extracellular space. uni.lu By activating these receptors, this compound can enhance the influence of the cholinergic system on neuronal circuits.

Influence on Neurotransmitter Release (e.g., Dopamine (B1211576), Acetylcholine)

Nicotinic acetylcholine receptors are strategically located on both pre- and post-synaptic membranes, allowing them to modulate the release of various neurotransmitters in addition to mediating direct cholinergic transmission. nih.gov this compound, by targeting α4β2* nAChRs, can influence the release of neurotransmitters such as dopamine and potentially modulate acetylcholine release itself. fishersci.atuni.lunih.gov

Studies have indicated a link between nAChR activation and dopamine release. fishersci.atuni.lu Specifically, α4β2* nAChRs are present on dopaminergic terminals, particularly in brain regions like the striatum, where they play a significant role in modulating dopamine release from nigrostriatal terminals. frontiersin.org Activation of α4β2 nAChRs can enhance dopamine release. fishersci.atuni.lu For instance, research suggests that activation of α4β2 nicotinic receptors might contribute to neuroprotective effects against alpha-synuclein-provoked neurodegeneration in dopaminergic neurons. fishersci.at While this compound's primary action is as an agonist on the receptor, this activation can trigger downstream signaling cascades that impact the vesicular release of dopamine.

The modulation of acetylcholine release by α4β2* nAChR agonists is also a complex aspect of their system-level effects. While these receptors are activated by acetylcholine, their presence on cholinergic neurons can lead to autoregulatory mechanisms influencing further acetylcholine release.

Impact on Neuronal Excitability and Synaptic Plasticity

The activation of nAChRs by agonists like this compound can significantly impact neuronal excitability and synaptic plasticity. nAChRs are ion channels whose activation typically leads to an influx of cations, causing depolarization of the neuronal membrane and increasing neuronal excitability. wikipedia.orgfrontiersin.org This change in excitability can influence the firing patterns of neurons and their responsiveness to other synaptic inputs.

Furthermore, nAChRs are involved in modulating synaptic transmission and plasticity, the ability of synapses to strengthen or weaken over time. nih.govfrontiersin.orgmdpi.comresearchgate.netbiorxiv.orgelifesciences.orgnih.govnih.gov Cholinergic signaling, mediated in part by nAChRs, is known to affect synaptic plasticity in various brain regions, including the hippocampus, which is crucial for learning and memory. nih.govresearchgate.net By activating α4β2* nAChRs, this compound can influence the mechanisms underlying synaptic plasticity, potentially affecting processes such as long-term potentiation (LTP) and long-term depression (LTD), which are considered cellular correlates of learning and memory. nih.govnih.gov The precise impact on synaptic plasticity can depend on the specific neuronal circuit, the location of the receptors (pre- or post-synaptic), and the pattern of receptor activation.

Receptor Desensitization and Upregulation Phenomena in Response to this compound

Exposure of receptors to agonists can lead to phenomena such as desensitization and upregulation, which are crucial regulatory mechanisms influencing the cellular response to prolonged stimulation. mims.comd-nb.info Desensitization occurs when a receptor becomes less responsive to an agonist after continuous or repeated exposure. mims.comd-nb.info This can happen rapidly (within seconds to minutes) and may involve conformational changes in the receptor that reduce its ability to open the ion channel. biorxiv.orgmims.com

Upregulation, on the other hand, typically involves an increase in the number of receptors expressed on the cell surface and can occur in response to prolonged exposure to agonists or, conversely, to reduced receptor stimulation. mims.comciteab.com Chronic exposure to nicotine (B1678760), another nAChR agonist, is known to induce nAChR upregulation and desensitization. uni.lufrontiersin.orgciteab.com While this compound is described as a non-desensitizing α4β2 nicotinic acetylcholine receptor agonist in some contexts frontiersin.org, other sources mention that nAChR agonists, including AZD1446 (this compound), can induce receptor desensitization and upregulation. uni.luciteab.com The extent and nature of desensitization and upregulation in response to this compound may depend on factors such as the concentration of the compound, the duration of exposure, and the specific cellular context. These phenomena can significantly alter the long-term effects of this compound on cholinergic neurotransmission and downstream signaling.

Preclinical Efficacy and Therapeutic Potential of Tc 6683 in Animal Models

Cognitive Enhancement in Animal Models

Studies in animal models have investigated the capacity of TC-6683 to improve cognitive performance, particularly in domains such as working memory, recognition memory, and attention.

Effects on Working Memory and Recognition Memory Paradigms in Rodents

This compound has demonstrated effects on recognition memory in rats. Specifically, it improved the ability of rats to discriminate between a novel object and a familiar object after a 24-hour delay in a recognition memory paradigm. researchgate.netresearchgate.net This suggests a potential benefit of this compound in enhancing long-term recognition memory. Other α4β2-selective agonists like TC-1734 (AZD3480) have also shown enhancement of recognition memory in mice and improvements in working memory performance in a radial arm maze in rodents. researchgate.net The novel object recognition task is a common method in rodents for evaluating working memory, based on the natural tendency of rodents to explore novel objects more than familiar ones. neurofit.commeliordiscovery.com

Studies in Models of Cognitive Impairment (e.g., Scopolamine-induced deficits)

Evaluation in Animal Models of Attention-Deficit/Hyperactivity Disorder (ADHD)

The nicotinic acetylcholine (B1216132) system is considered a potential target for new ADHD medications, as nicotine (B1678760) and nicotinic receptor agonists have shown improvements in cognition and attention in various species, including in animal models of ADHD. nih.govresearchgate.net Selective agonists for α4β2* nAChRs have been shown to enhance sustained attention and improve vigilance in rodents. nih.govresearchgate.net They have also been reported to ameliorate behavioral deficits in animal models of ADHD. nih.govresearchgate.net Animal models of ADHD, such as the spontaneously hypertensive rat (SHR), exhibit characteristics like inattention, impulsivity, and hyperactivity, and have been used to study potential treatments. researchgate.net Preclinical programs for AZD1446 (this compound) have included evaluation in animal models of ADHD, utilizing tests such as novel object recognition, radial arm maze, water maze, and operant visual signal detection tasks to assess various cognitive domains including working memory and sustained attention. scispace.comresearchgate.net

Neuroprotective Properties in Disease Progression Models

Beyond cognitive enhancement, preclinical studies have explored the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases.

Attenuation of Alpha-Synuclein (B15492655) Neuropathology in Synucleinopathy Models

Alpha-synuclein aggregation and transmission are central mechanisms in synucleinopathies like Parkinson's disease. patsnap.com Nicotine has been reported to attenuate alpha-synuclein aggregation in different models. patsnap.com Studies investigating the role of nicotinic acetylcholine receptor (nAChR) signaling in nicotine's neuroprotective effects have observed that α4 agonists, including AZD1446 (this compound), mediated neuroprotective responses against alpha-synuclein preformed fibril-provoked neurodegeneration in human induced pluripotent stem cell-derived dopaminergic neurons. patsnap.com Nicotine treatment has also been shown to attenuate alpha-synuclein-provoked neuropathology in D-line alpha-synuclein transgenic mice. patsnap.com These findings suggest a potential for α4β2 agonists like this compound to attenuate alpha-synuclein neuropathology in synucleinopathy models.

Potential in Alzheimer's Disease Animal Models

Alzheimer's disease (AD) is characterized by progressive cognitive impairment, with the accumulation of amyloid-beta and tau tangles being key pathological features. mdpi.comnih.gov Various transgenic mouse models have been developed to mimic aspects of AD pathology and cognitive dysfunction. mdpi.comnih.govelifesciences.org Selective α4β2 agonists, including ZY-1 and this compound, have been reported to increase cognitive function in preclinical animal models of AD. researchgate.netresearchgate.net this compound has been identified as a potential treatment for cognitive deficits associated with neurological conditions like Alzheimer's disease and has progressed to clinical trials for AD. medkoo.comresearchgate.netdrugbank.com While the provided search results indicate the evaluation of this compound in AD animal models and its progression to clinical trials, detailed research findings specifically on its effects in these models regarding pathology attenuation were not extensively available within the snippets. However, the reported increase in cognitive function in these models suggests a potential therapeutic benefit. researchgate.netresearchgate.net

Assessment in Other Preclinical Models

Beyond primary areas of investigation, this compound has been evaluated in other preclinical models to comprehensively understand its in vivo effects. These assessments provide crucial data points on the compound's selectivity and potential impact on various physiological systems.

Studies related to cough suppression (and observed lack of effect)

Preclinical studies have specifically investigated the effects of this compound on cough responses in animal models, notably in guinea pigs. These studies aimed to determine if agonism of the α4β2 nAChR subtype contributes to antitussive effects. In experiments utilizing awake guinea pigs, citric acid was employed to evoke coughing. This compound was administered at doses of 10 and 30 mg/kg via intraperitoneal (i.p.) injection prior to the tussive challenge. mdpi.comnih.gov

Detailed research findings from these studies indicated that this compound was without effect on the evoked cough responses in guinea pigs. mdpi.comnih.gov This lack of inhibition was observed even at doses significantly exceeding those found to be efficacious for the compound in a cognitive assay performed in rats, which is sensitive to α4β2 nAChR agonism (100–300 times the effective dose in the cognitive assay). mdpi.com In contrast, studies performed concurrently in the same model demonstrated that α7-selective nAChR agonists, such as PHA 543613 and ATA-101, dose-dependently inhibited citric acid-evoked coughing in guinea pigs. mdpi.comnih.gov This direct comparison highlights a differential role of nAChR subtypes in mediating cough responses in this preclinical model and indicates that this compound, as an α4β2 agonist, does not exert antitussive effects in this context. mdpi.com

The following table summarizes the observed effect of this compound on citric acid-evoked coughing in guinea pigs:

| Compound | Target Receptor Subtype | Animal Model | Cough Stimulus | Dose (mg/kg, i.p.) | Effect on Cough Frequency | Citation |

| This compound | α4β2 nAChR | Guinea Pig | Citric Acid | 10, 30 | No inhibition | mdpi.comnih.gov |

| PHA 543613 | α7 nAChR | Guinea Pig | Citric Acid | 0.1-30 | Dose-dependent inhibition | mdpi.com |

| ATA-101 | α7 nAChR | Guinea Pig | Citric Acid | Varied | Dose-dependent inhibition | mdpi.comnih.gov |

Cross-Species Translational Relevance of Preclinical Findings

The preclinical evaluation of this compound (AZD-1446) has involved studies in multiple animal species, contributing to the understanding of its potential translational relevance. As an α4β2-selective nAChR agonist, this compound has been investigated in various animal models relevant to neurological and cognitive functions, such as in rats for cognitive assays. mdpi.com The observation that this compound demonstrated efficacy in a rat cognitive model but showed no effect on cough responses in guinea pigs at comparatively higher doses is a significant finding for cross-species translation. mdpi.com

This difference in effect across species and physiological endpoints underscores the importance of evaluating compound activity in diverse preclinical models to predict potential human outcomes. While the lack of antitussive effect in guinea pigs suggests that α4β2 nAChR agonism by this compound may not be a viable strategy for cough suppression, its activity in cognitive models in rats and its investigation in the context of conditions like ADHD in preclinical and clinical studies (though clinical details are excluded here) highlight the compound's engagement with nAChRs and its potential relevance for other indications across species. mdpi.com The varied outcomes in different animal models and for different endpoints emphasize the complexity of translating preclinical findings across species and different physiological systems.

Structure Activity Relationship Sar and Structural Insights for Tc 6683

Key Structural Features for α4β2 nAChR Agonist Activity

The chemical structure of TC-6683 is defined by the formula C11H13ClN2O2 and it has a molecular weight of 240.687 nih.gov. The compound is formally named as 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane figshare.comwikidata.org. The development of this compound was a result of systematic modifications aimed at optimizing interactions with the α4β2 nAChR binding site figshare.com. Key to its agonist activity are specific pharmacophoric elements, notably a cationic center and a hydrogen bond acceptor figshare.com. In the case of this compound, these features are embodied by an endocyclic secondary amino group, which serves as the basic center, and an exocyclic carbonyl moiety, which acts as a hydrogen bond acceptor figshare.com. The specific arrangement and spatial orientation of these groups within the rigid 3,7-diazabicyclo[3.3.0]octane scaffold are crucial for achieving high affinity and efficacy at the α4β2 receptor subtype figshare.com. Research into related bicyclic systems has further highlighted the importance of the hydrogen bond acceptor system and substituents on the bicyclic core in influencing receptor affinity and the resulting agonistic profile wikipedia.org.

Ligand-Receptor Interactions and Molecular Modeling Studies

The α4β2 nAChR is a pentameric ligand-gated ion channel, and its agonist binding sites are situated at the interfaces between adjacent subunits in the extracellular domain fishersci.at. Specifically, in the heteromeric α4β2 receptor, the binding site is formed by residues from an α4 subunit (principal face) and a β2 subunit (complementary face) fishersci.at. There are typically two such agonist binding sites per α4β2 receptor pentamer tocris.commims.com. Structural studies, including the resolution of the α4β2 receptor structure in a desensitized state, have provided a framework for understanding ligand binding at an atomic level alfa-chemistry.com.

Molecular modeling techniques, such as homology modeling and docking studies, have been instrumental in predicting and analyzing the interactions between ligands and the α4β2 nAChR wikipedia.orgdaneshyari.com. These studies suggest that the binding of diazabicyclic ligands involves key interactions, including a significant hydrogen bond between the basic nitrogen of the ligand and the backbone carbonyl of Trp-149, a highly conserved residue within the binding site wikipedia.org. An additional hydrogen bond may occur between the ligand's cationic center and Tyr-93 wikipedia.org. While these specific interactions were observed in studies of related bicyclic amide analogues, they illustrate the likely binding mode of this compound within the α4β2 binding pocket, emphasizing the critical role of hydrogen bonding and the appropriately positioned basic nitrogen. Molecular modeling has also aided in identifying residues within the α4 and β2 subunits that contribute to the selective binding of ligands to the α4β2 subtype over others, such as α3β4 daneshyari.com.

Development of Analogues and Derivatives of this compound for SAR Profiling

The identification of this compound as a potent and selective α4β2 nAChR agonist was part of a systematic drug discovery process that involved the synthesis and evaluation of a series of N-acyldiazabicycles figshare.com. This approach, centered on modifying key pharmacophoric elements within a defined structural scaffold, is fundamental to SAR profiling figshare.com. By synthesizing and testing compounds with variations in the acyl group and the bicyclic core, researchers could delineate the structural requirements for optimal α4β2 activity and selectivity.

Studies on related bicyclic systems, such as 3,7-diazabicyclo[3.3.1]nonane derivatives, have further explored the SAR within this class of nAChR ligands wikipedia.org. These investigations have examined how changes in the hydrogen bond acceptor moiety (e.g., carboxamide, sulfonamide, urea) and the nature of substituents affect binding affinity and functional outcomes (agonist, partial agonist, or antagonist activity) at the α4β2 receptor and other subtypes wikipedia.org. This iterative process of designing, synthesizing, and pharmacologically evaluating analogues is essential for refining the understanding of the SAR and guiding the development of compounds with improved therapeutic profiles. The research on this compound and its related chemical space contributes to a broader understanding of how structural modifications impact activity at α4β2 nAChRs, informing the design of future ligands wikidata.orgbio-techne.com.

Rational Drug Design Approaches Influenced by this compound Research

The discovery and characterization of this compound exemplify the application of rational drug design principles in the pursuit of subtype-selective nAChR ligands figshare.cominformaticsjournals.co.in. Recognizing the therapeutic potential of modulating α4β2 nAChRs for cognitive disorders, researchers employed a targeted approach to design molecules with specific structural features predicted to interact favorably with this receptor subtype nih.govfigshare.comciteab.com. The design strategy focused on incorporating essential nicotinic pharmacophores within a rigid scaffold to control their presentation to the receptor binding site figshare.com.

The success achieved with this compound, demonstrating high potency and selectivity for α4β2 nAChRs and efficacy in preclinical models nih.govfigshare.com, has reinforced the validity of this rational design approach. The insights gained from the SAR studies of this compound and related N-acyldiazabicycles have contributed to the knowledge base used in the design of subsequent nAChR-targeted compounds fishersci.attocris.comdaneshyari.com. This includes guiding the selection of appropriate scaffolds, the placement and nature of functional groups, and the optimization of physicochemical properties for desired pharmacological profiles. The understanding of the α4β2 receptor's structural nuances and ligand binding characteristics, advanced by studies involving compounds like this compound, continues to inform both structure-based and ligand-based rational drug design efforts aimed at developing novel therapeutics for a range of neurological conditions alfa-chemistry.comdaneshyari.com.

Methodological Approaches in Tc 6683 Research

In Vitro Experimental Paradigms

In vitro research on TC-6683 has been fundamental in elucidating its primary mechanism of action and selectivity. These laboratory-based experiments have utilized a range of techniques from radioligand binding to functional cellular and electrophysiological assays.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a compound for its receptor. thecardiaccentre.com.aunih.govwikipedia.org In the study of this compound, these assays were critical in quantifying its binding affinity (Ki) for various nAChR subtypes. Research demonstrated that this compound is a potent and highly selective agonist for α4β2 nAChRs. nih.govnih.gov

Competition binding assays showed that this compound has a high affinity for human and rat α4β2 receptors, with significantly lower affinity for other subtypes like α3β2 and α7. nih.govnih.gov This high degree of selectivity is a key characteristic of the compound. Further screening against a wide panel of other receptors and enzymes confirmed its specific action, with minimal off-target binding, although some interaction with 5-HT3 receptors was noted at higher concentrations. nih.govnih.gov

| Receptor Subtype | Affinity (Ki) | Species |

|---|---|---|

| α4β2 | 30 nM | Human |

| α4β2 | 34 nM | Rat |

| α3β2 | >6.7 µM | Human |

| α7 | >6.7 µM | Human |

Cell-Based Functional Assays (e.g., Calcium Flux, Rubidium Efflux)

Cell-based functional assays are employed to measure the physiological consequence of a ligand binding to its receptor, such as the opening of an ion channel. frontiersin.orgaurorabiomed.com For nAChRs, which are ligand-gated ion channels, these assays typically measure the flow of ions like calcium (Ca²⁺) or rubidium (Rb⁺, as a substitute for potassium) across the cell membrane. nih.govshu.ac.uknih.gov

In the context of this compound and similar α4β2 agonists, calcium flux assays are a relevant method. For instance, research on iPSC-derived dopaminergic neurons utilized calcium response measurements to investigate the effects of the α4 agonist AZD1446 (this compound). researchgate.net Such assays can confirm whether the compound acts as an agonist, antagonist, or modulator by measuring the change in intracellular calcium concentration upon receptor activation. nih.gov Similarly, rubidium efflux assays are a well-established method for assessing the function of ligand-gated ion channels, providing a measure of channel activation by quantifying the movement of Rb⁺ ions out of the cell. shu.ac.ukplos.org These functional assays are essential to confirm that the binding of this compound to the α4β2 receptor translates into a functional response, namely the opening of the ion channel. nih.gov

Electrophysiological Recordings (e.g., Patch-Clamp Studies)

Electrophysiological techniques, particularly patch-clamp recording, offer high-resolution insight into how a compound affects the electrical properties of individual neurons. nih.govnih.govresearchgate.net Studies on AZD1446 (this compound) have used this approach to examine its effects on different neuronal populations within the striatum and substantia nigra. frontiersin.orgresearchgate.net

In vitro patch-clamp recordings on brain slices revealed that AZD1446 significantly increased the firing frequency of dopaminergic neurons in the substantia nigra. frontiersin.orgresearchgate.net This excitatory effect was consistent with its role as an α4β2 nAChR agonist, as the effect was blocked by the selective α4β2 receptor antagonist dihydro-beta-erythroidine (B1215878) (DHβE). frontiersin.orgresearchgate.netnih.gov Conversely, the same studies found that AZD1446 did not produce statistically significant changes in the spontaneous firing activity of striatal cholinergic interneurons (ChIs) at the concentrations tested. researchgate.net

| Neuron Type | Brain Region | Observed Effect of AZD1446 | Antagonist Blockade |

|---|---|---|---|

| Dopaminergic Neurons | Substantia Nigra | Increased firing frequency | Blocked by DHβE |

| Cholinergic Interneurons (ChIs) | Striatum | No significant change in firing frequency | N/A |

| Spiny Projection Neurons (SPNs) | Striatum | No effect on membrane properties | N/A |

In Vivo Animal Models and Behavioral Assays

To understand the effects of this compound in a complex, living system, researchers have utilized in vivo animal models. These studies are crucial for assessing the compound's impact on cognitive functions and brain neurochemistry.

Cognitive Behavioral Paradigms (e.g., Object Recognition, Set-Shifting)

Cognitive behavioral paradigms in animal models, such as rats, are used to test the potential of compounds to improve cognitive functions like learning and memory. The novel object recognition (NOR) task is a widely used paradigm to assess working memory. nih.gov

Research has shown that this compound enhanced working memory in the object recognition paradigm in rats. nih.govnih.gov This finding is significant as it demonstrates that the agonistic activity of this compound at α4β2 receptors, observed in vitro, translates to a pro-cognitive effect in vivo. nih.gov The efficacy of this compound in this cognitive assay highlights its potential as a cognitive enhancer. nih.gov

Neurochemical Analysis in Brain Regions

In vivo neurochemical analysis, often performed using techniques like cerebral microdialysis, allows for the measurement of neurotransmitter levels in specific brain regions of awake, behaving animals. nih.govresearchgate.net This method provides direct evidence of how a compound modulates neurotransmitter release.

Microdialysis studies were conducted to evaluate the effect of AZD1446 (this compound) on dopamine (B1211576) (DA) levels in the striatum of mice. researchgate.net The results indicated that AZD1446, whether administered systemically or infused directly into the striatum, did not cause a significant increase in extracellular dopamine efflux. frontiersin.orgresearchgate.net This finding suggests that despite activating α4β2 receptors on dopaminergic neurons and increasing their firing rate, this specific agonist does not produce a significant change in striatal dopamine release under the experimental conditions tested. researchgate.net

| Technique | Brain Region | Neurotransmitter | Finding |

|---|---|---|---|

| Microdialysis | Striatum | Dopamine (DA) | No significant increase in extracellular efflux |

Histopathological and Molecular Biomarker Assessments

In the preclinical evaluation of compounds like this compound, histopathological and molecular biomarker assessments are crucial for understanding the compound's effect on tissues and cellular markers, particularly its target receptor. These methods allow for the visualization and quantification of receptor distribution, density, and gene expression in relevant brain regions.

Key Methodologies:

Autoradiography: This technique is widely used to map the distribution and density of nicotinic receptors in the brain. It involves incubating thin tissue sections with a radiolabeled ligand that binds specifically to the receptor of interest. For the α4β2 nAChR, ligands such as [³H]-cytisine or [¹⁸F]-A-85380 are commonly used. researchgate.netresearchgate.net The tissue is then exposed to a photographic film or a sensitive phosphor screen, creating an image that reveals the precise location of the receptors. Studies on post-mortem human brain tissue and in animal models have employed this method to quantify changes in receptor density associated with neurological conditions or drug treatments. researchgate.netmdpi.com

In Situ Hybridization Histochemistry: To understand how a compound might influence the production of its target receptor, researchers use in situ hybridization. This method detects and localizes specific messenger RNA (mRNA) sequences within individual cells of a tissue section. By using a labeled probe complementary to the mRNA of the α4 and β2 receptor subunits, scientists can visualize which neurons are actively transcribing the genes for the receptor. This technique has been fundamental in mapping the distribution of various nicotinic receptor subunit mRNAs throughout the central nervous system in animal models. nih.gov

Immunohistochemistry (IHC) and Western Blotting: These antibody-based techniques are used to detect and quantify the receptor proteins themselves. IHC allows for the visualization of receptor proteins within the cellular structure of the brain, while Western blotting is used to measure the total amount of receptor protein in a tissue homogenate. For instance, studies investigating the effects of nicotine (B1678760) on cognitive function in animal models of ischemia have used PCR and Western blot analysis to confirm that nicotine intervention increased the density of α4β2 nAChRs. researchgate.net

These methods provide a static but highly detailed snapshot of the molecular and cellular environment, offering critical data on receptor localization and expression which informs the interpretation of a compound's mechanism of action.

Computational and Cheminformatic Methodologies

Computational techniques are indispensable in modern drug discovery for predicting how a molecule like this compound will interact with its target, for optimizing its structure to improve efficacy and selectivity, and for understanding the relationship between its chemical structure and biological activity.

Molecular docking and dynamics simulations are powerful computational tools used to model the interaction between a ligand (the drug molecule) and its target protein at an atomic level.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. The process involves creating a three-dimensional model of the α4β2 nAChR, often based on the crystal structure of a related protein like the acetylcholine-binding protein (AChBP). acs.org The this compound molecule is then computationally "docked" into the receptor's binding site. These simulations help identify key amino acid residues involved in the interaction, such as the π-cation interaction formed between the ligand's charged nitrogen and an aromatic tryptophan residue (e.g., Trp147) in the binding pocket, which is a hallmark of nAChR agonist binding. acs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to observe the behavior of the ligand-receptor complex over time. igi-global.com These simulations apply the laws of physics to calculate the motion of every atom in the system, providing insights into the stability of the binding pose and revealing conformational changes in the receptor upon ligand binding. acs.orgigi-global.com Studies on other α4β2 agonists have used MD simulations to refine docking results and improve the accuracy of binding affinity predictions. acs.org

One study used molecular docking to predict the binding affinities of several nicotinic alkaloids to the human α4β2 nAChR. The results showed a strong correlation with experimentally determined values, validating the utility of this computational approach. nih.gov

Table 1: Example of Predicted Binding Affinities of Nicotinic Alkaloids to α4β2 nAChR using Molecular Docking This table is illustrative of the data generated from molecular docking studies for compounds targeting the α4β2 nAChR.

| Compound | Predicted Binding Affinity (kcal/mol) |

| Nicotine | -6.31 |

| Anatabine | -6.03 |

| Methylanatabine | -6.23 |

| Cotinine | -5.71 |

| Data sourced from a study on various alkaloids targeting the human α4β2 nAChR. nih.gov |

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net

The QSAR process involves several steps:

A dataset of compounds with similar core structures (e.g., 3-pyridyl ethers, a class of α4β2 nAChR ligands) and their experimentally measured binding affinities is compiled. acs.org

For each molecule, a set of "molecular descriptors" is calculated. These are numerical values that represent various physicochemical properties, such as size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

The resulting QSAR model can then be used to predict the activity of new, yet-to-be-synthesized molecules based solely on their proposed structure. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby saving significant time and resources. QSAR studies have been successfully applied to large sets of ligands for the α4β2 nicotinic receptor to understand the structural features that govern their binding affinity. acs.org

Molecular Docking and Dynamics Simulations

Advanced Imaging Techniques in Preclinical Studies (e.g., PET ligands for α4β2 receptors as reference)

Advanced imaging techniques, particularly Positron Emission Tomography (PET), are vital for studying the behavior of drugs in a living organism (in vivo). PET allows for the non-invasive quantification of drug-target engagement in the brain.

In the context of this compound research, PET studies are used to confirm that the drug enters the brain and binds to its intended target, the α4β2 nAChR. The typical methodology involves a target occupancy study:

Baseline Scan: A baseline PET scan is performed on a subject (typically a non-human primate or rodent in preclinical studies) after injection of a radiolabeled PET ligand specific for the α4β2 receptor, such as [¹⁸F]Nifene or [¹⁸F]2-F-A-85380. researchgate.net This scan measures the baseline density and distribution of available receptors.

Drug Administration: The subject is then administered a non-radioactive dose of the drug being tested, such as this compound.

Post-Dose Scan: A second PET scan is conducted. If this compound has occupied the α4β2 receptors, it will block the binding of the radiolabeled PET ligand.

Quantification: The reduction in the PET signal between the baseline and post-dose scans allows researchers to calculate the percentage of receptors occupied by this compound at a given dose.

Direct evidence confirms the use of this technique for this compound, with a conference abstract reporting on a "PET study of α4β2* nicotinic receptor occupancy by the novel agonist AZD1446 (this compound)". ki.se Such studies are critical for establishing the relationship between drug dose, receptor occupancy, and therapeutic or cognitive effects, providing essential information for advancing a compound into clinical trials. nih.gov

Comparative Analysis of Tc 6683 with Other Nicotinic Acetylcholine Receptor Modulators

Comparison with Endogenous Agonists (e.g., Acetylcholine (B1216132), Nicotine)

The primary endogenous agonist for all nAChRs is acetylcholine (ACh). Nicotine (B1678760), a naturally occurring alkaloid from the tobacco plant, is the canonical exogenous agonist that has a well-documented high affinity for α4β2 receptors. nih.gov

In comparison to acetylcholine, TC-6683 demonstrates a more selective interaction with the α4β2 subtype. While ACh activates a broad range of nAChR subtypes, this compound is designed to preferentially bind to and activate α4β2 receptors. probechem.comacs.orgnih.gov This selectivity is a key design feature aimed at harnessing the therapeutic potential of α4β2 activation while minimizing off-target effects associated with broad-spectrum nAChR activation. nih.gov

When compared to nicotine, this compound also exhibits a more selective profile. Nicotine has agonist activity at both α4β2 and α7 nAChR subtypes. nih.gov In contrast, this compound shows high selectivity for the α4β2 nAChR with little to no affinity for the α7 subtype. probechem.com Studies have shown that while nicotine can induce a variety of physiological and behavioral effects due to its action on multiple nAChR subtypes, the effects of this compound are more specifically linked to the modulation of the α4β2 receptor system. For instance, in studies examining cough suppression, nicotine was found to be effective, an action attributed to α7 nAChR activation, whereas the α4β2-selective agonist this compound had no effect on evoked cough responses. nih.govresearchgate.net

The functional consequences of this selectivity are significant. While nicotine's broad activity contributes to its complex effects, including its high potential for addiction, the selective action of this compound is being explored for therapeutic benefits in conditions like cognitive disorders, with the hypothesis that targeted receptor modulation may offer a better benefit-risk profile. acs.orgnih.govwikipedia.org

Table 1: Comparative Profile of this compound with Endogenous and Exogenous Agonists This table is interactive. You can sort and filter the data.

| Compound | Primary Target(s) | Selectivity Profile | Key Functional Characteristics |

|---|---|---|---|

| This compound | α4β2 nAChR | High selectivity for α4β2 over other nAChR subtypes, including α7. probechem.com | Potent agonist at α4β2 receptors, investigated for cognitive enhancement. acs.orgnih.gov |

| Acetylcholine | Broad-spectrum nAChR and muscarinic AChR agonist | Non-selective, activates multiple receptor subtypes throughout the body. frontiersin.org | Endogenous neurotransmitter critical for a vast array of physiological functions. frontiersin.org |

| Nicotine | Primarily α4β2 and α7 nAChRs | Higher affinity for α4β2 but also activates α7 and other subtypes. nih.govpatsnap.com | Produces complex central nervous system effects, including reward, and has high addictive potential. frontiersin.org |

Differentiation from Other α4β2 nAChR Agonists (e.g., TC-1734, TC-2403)

Within the class of synthetic α4β2 nAChR agonists, this compound can be differentiated from other compounds like TC-1734 (ispronicline) and TC-2403 (tebanicline) based on subtle differences in their pharmacological profiles and developmental history.

TC-1734 is a partial agonist at the α4β2 nAChR that has been studied for its potential to improve cognitive function. researchgate.net Like this compound, it was developed to selectively target this receptor subtype to enhance cholinergic transmission. researchgate.net Clinical studies with TC-1734 (also known as AZD3480) showed some promise in improving attention and memory, although a large Phase II trial in Alzheimer's disease did not show superiority over existing treatments. nih.govsemanticscholar.org

TC-2403 is another selective α4β2 nAChR agonist. Preclinical studies have demonstrated its procognitive effects, and it has been used as a tool compound in research to investigate the role of α4β2 receptors in cognitive processes. For example, its effects on memory have been shown to be reversible by α4β2-selective antagonists. researchgate.netresearchgate.net

Table 2: Comparison of this compound with Other α4β2 nAChR Agonists This table is interactive. You can sort and filter the data.

| Compound | Also Known As | Receptor Profile | Investigated For |

|---|---|---|---|

| This compound | AZD1446 | Potent and highly selective α4β2 nAChR agonist. probechem.comacs.orgnih.gov | Cognitive deficits, Alzheimer's Disease, ADHD. acs.orgnih.govwikipedia.orgresearchgate.net |

| TC-1734 | Ispronicline, AZD3480 | Selective α4β2 nAChR partial agonist. nih.govresearchgate.net | Cognitive enhancement, ADHD, Alzheimer's Disease. nih.govresearchgate.net |

| TC-2403 | Tebanicline | Selective α4β2 nAChR agonist. researchgate.net | Used in preclinical research for cognitive enhancement. researchgate.net |

Contrast with α7 nAChR Agonists (e.g., ATA-101, PHA 543613) and Other nAChR Subtype Specific Modulators

The distinction between this compound and agonists targeting the α7 nAChR subtype is fundamental, as these two receptor subtypes have different physiological roles, functional characteristics, and distributions in the brain. oup.com The α7 nAChRs are characterized by high calcium permeability and rapid desensitization, whereas α4β2 nAChRs have lower calcium permeability and desensitize more slowly. plos.org

ATA-101 (also known as TC-5619 or bradanicline) and PHA 543613 are potent and selective agonists of the α7 nAChR. nih.govresearchgate.netunimi.it Research has demonstrated a clear functional dissociation between the effects of activating α4β2 versus α7 receptors. For instance, in a guinea pig model of cough, the α7-selective agonists PHA 543613 and ATA-101 were shown to inhibit evoked coughing, a therapeutic area for which they are being investigated. nih.govresearchgate.netresearchgate.net In stark contrast, the α4β2-selective agonist this compound was completely ineffective in this model, highlighting the subtype-specific nature of this physiological response. nih.govresearchgate.netlarvol.com

This functional divergence suggests that while both α4β2 and α7 receptors are targets for cognitive enhancement, they may modulate different aspects of cognition or act through distinct neural circuits. biorxiv.org For example, some research suggests α7 agonists might be more involved in enhancing learning speed, while α4β2 agonists could be more critical for filtering out distractions. biorxiv.org The high selectivity of this compound for the α4β2 subtype over the α7 subtype is therefore a critical feature that defines its specific mechanism of action and differentiates it from compounds like ATA-101 and PHA 543613. probechem.com

Table 3: Contrast between this compound and α7 nAChR Agonists This table is interactive. You can sort and filter the data.

| Compound | Primary Target | Key Differentiating Functional Effect |

|---|---|---|

| This compound | α4β2 nAChR | No effect on evoked cough responses in preclinical models. nih.govresearchgate.net |

| ATA-101 | α7 nAChR | Dose-dependently inhibits evoked coughing. nih.govresearchgate.netresearchgate.net |

| PHA 543613 | α7 nAChR | Dose-dependently inhibits evoked coughing. nih.govresearchgate.net |

Advantages and Limitations of Selective Agonism in α4β2 nAChR Modulation

The strategy of developing selective agonists for the α4β2 nAChR, such as this compound, is based on several potential advantages.

Advantages:

Targeted Therapeutic Effects: By selectively activating α4β2 receptors, which are densely expressed in brain regions crucial for cognition, it is possible to achieve pro-cognitive effects with greater precision. acs.org This targeted approach aims to enhance specific neural pathways involved in attention, memory, and executive function. patsnap.com

Reduced Side Effects: Non-selective agonists that also activate other nAChR subtypes, such as those in the peripheral nervous system (e.g., α3β4), can lead to undesirable side effects. acs.org High selectivity for α4β2 is thought to minimize these off-target effects, potentially leading to a better-tolerated therapeutic agent. acs.org

Modulation of Neurotransmitter Release: Activation of α4β2 receptors can enhance the release of several key neurotransmitters, including dopamine (B1211576), serotonin, and glutamate, which can help improve neuronal communication and plasticity. patsnap.com

Limitations:

Receptor Desensitization: A significant challenge with agonist-based therapies is the potential for receptor desensitization, where prolonged exposure to an agonist leads to a temporary loss of receptor function. mdpi.complos.org This can limit the therapeutic efficacy of the compound.

Limited Clinical Success: Despite the strong preclinical rationale, the clinical development of selective α4β2 agonists has been challenging. acs.orgnih.gov Several compounds have failed to show significant efficacy in late-stage clinical trials for conditions like Alzheimer's disease and ADHD, suggesting that targeting this single receptor subtype may not be sufficient to address the complex pathophysiology of these disorders. nih.govnih.govsemanticscholar.org This has led to the exploration of alternative strategies, such as the use of positive allosteric modulators (PAMs), which enhance the effect of the endogenous agonist acetylcholine rather than directly activating the receptor. plos.orgnih.gov

Future Directions and Unanswered Questions in Tc 6683 Research

Elucidating Novel Signaling Pathways and Downstream Effectors

While α4β2 nAChRs are ligand-gated ion channels that primarily mediate the influx of cations like sodium and calcium, their activation can influence a wide range of intracellular signaling pathways. semanticscholar.orgnih.gov Future research on TC-6683 could focus on a more comprehensive mapping of the downstream signaling cascades activated by α4β2 nAChR agonism beyond the well-established modulation of neurotransmitter release and neuronal excitability. semanticscholar.org For instance, investigating the impact of this compound on pathways related to synaptic plasticity, gene expression, and neuroprotection at a more granular level could reveal novel therapeutic targets or provide insights into the compound's observed preclinical efficacy. semanticscholar.orgnih.gov Understanding how this compound's specific binding profile and activity at α4β2 receptors translate into distinct intracellular events is crucial. Given that α4β2 nAChRs can exist in different stoichiometries with varying agonist sensitivities, further research could explore if this compound preferentially activates specific receptor subtypes (e.g., (α4)₂-(β2)₃ or (α4)₃-(β2)₂) and how this might influence downstream signaling. nih.govresearchgate.net

Investigation of this compound's Effects on Underexplored Physiological Systems

Although this compound was primarily investigated for cognitive disorders, nAChRs are present in various physiological systems outside the central nervous system. frontiersin.org Future research could explore the potential effects of this compound or similar α4β2 agonists on these underexplored systems. For example, α4β2 nAChRs are expressed in some non-neuronal tissues, including lung cells. frontiersin.org While one study indicated this compound had no effect on evoked cough responses in guinea pigs, further investigation into other respiratory functions or the role of α4β2 receptors in pulmonary conditions could be warranted. researchgate.netnih.gov Additionally, exploring the compound's potential influence on inflammatory pathways or immune responses, where nAChRs have been implicated, represents another avenue for future research.

Exploring Potential for Combination Therapies in Preclinical Settings

The concept of combination therapies to target complex diseases is gaining traction in preclinical research. nih.govmdpi.comtangotx.com While this compound did not meet efficacy endpoints in ADHD as a monotherapy, future preclinical studies could investigate its potential in combination with other agents. nih.govresearchgate.net For instance, exploring combinations with compounds targeting different neurotransmitter systems or pathways involved in cognitive function or other disorders where α4β2 nAChRs play a role could yield synergistic effects. Preclinical models of neurodegenerative diseases, where cholinergic deficits are prominent, could be valuable for evaluating this compound in combination with existing or novel therapeutic strategies. semanticscholar.orgresearchgate.net Research into positive allosteric modulators (PAMs) of α4β2 nAChRs, which can enhance the effects of agonists, suggests another potential combination strategy to improve the therapeutic index of α4β2 agonists. nih.govd-nb.info

Development of Next-Generation α4β2 nAChR Agonists and Modulators Inspired by this compound

The experience with this compound and other α4β2 agonists has informed the development of next-generation compounds. nih.gov Future research will likely focus on designing new α4β2 ligands with improved pharmacological properties, building upon the structural insights gained from compounds like this compound. This includes developing agonists or modulators with enhanced subtype selectivity, optimized pharmacokinetic profiles, and reduced potential for desensitization. nih.govaacrjournals.org The exploration of α4β2 PAMs represents a significant shift in strategy, aiming to potentiate endogenous acetylcholine (B1216132) signaling rather than directly activating the receptor. nih.govnih.govd-nb.info Research into the distinct binding sites on α4β2 receptors, including the recently discovered α4-α4 interface, could guide the design of ligands with novel mechanisms of action and potentially improved therapeutic profiles. researchgate.net

Methodological Innovations for Advanced Preclinical Characterization

Translational challenges highlight the need for more predictive preclinical models and advanced characterization techniques. nih.gov Future research involving compounds like this compound could drive the development and application of novel methodologies. This includes utilizing more complex in vitro systems, such as co-cultures or organoids, that better recapitulate the neuronal environment and α4β2 receptor function. In vivo studies could benefit from advanced imaging techniques to monitor receptor occupancy, signaling pathway activation, and functional changes in real-time. nih.gov Developing preclinical models that specifically address the cognitive or behavioral deficits relevant to target indications, and which have higher translational validity, is crucial for evaluating next-generation α4β2 agonists. nih.gov

Addressing Gaps in Understanding Long-Term Preclinical Outcomes

While preclinical studies often focus on acute or short-term effects, understanding the long-term outcomes of α4β2 nAChR modulation is essential. Future research could involve extended preclinical studies with this compound or its successors to assess chronic effects on neuronal health, plasticity, and behavior. semanticscholar.orgresearchgate.net Investigating potential neuroprotective effects in models of neurodegenerative diseases over longer periods could provide valuable insights. researchgate.netpatsnap.com Addressing the gaps in understanding how chronic α4β2 activation or modulation impacts receptor expression levels, subunit stoichiometry, and downstream adaptations is critical for predicting long-term clinical effects and potential therapeutic benefits or limitations. nih.govbenthamscience.com

Q & A

Basic Research Questions

Q. What foundational criteria should guide the formulation of research questions on TC-6683's α4β2 receptor selectivity?

- Research questions must adhere to the FINER framework : Feasible (e.g., within lab resources), Interesting (addressing gaps in receptor specificity), Novel (exploring understudied cognitive applications), Ethical (adhering to preclinical guidelines), and Relevant (linking to neurodegenerative disease models) .

- Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example: "How does this compound (intervention) compare to donepezil (comparison) in improving spatial memory (outcome) in murine Alzheimer’s models (population)?" .

Q. How to design reproducible experiments for evaluating this compound's pharmacokinetic properties?

- Follow reproducibility standards :

- Materials & Methods : Detail synthesis protocols, purity validation (>98% via HPLC ), and dosages adjusted for species-specific metabolism.

- Data Reporting : Avoid duplicating tables/charts in text; instead, reference supporting files (e.g., NMR spectra in supplementary materials) .

- Include negative controls (e.g., vehicle-treated cohorts) and statistical power analysis to justify sample sizes .

Q. What are the best practices for conducting a literature review on this compound's cognitive efficacy?

- Prioritize primary sources (peer-reviewed studies on α4β2 agonists) over reviews. Use databases like PubMed/Scopus, filtering for in vivo studies and excluding non-replicable findings .

- Critically assess contradictions (e.g., conflicting results on dose-response curves) using iterative qualitative analysis .

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported efficacy across preclinical studies?

- Apply mixed-methods triangulation :

- Quantitative : Meta-analysis of dose-dependent outcomes (e.g., effect sizes in Morris water maze tests ).

- Qualitative : Thematic analysis of methodological variances (e.g., differences in behavioral assay protocols) .

- Use sensitivity analysis to identify outliers or confounding variables (e.g., strain-specific genetic factors in rodent models) .

Q. What advanced methodologies optimize this compound's target engagement validation?

- In Silico Modeling : Molecular docking to predict binding affinity shifts in mutated α4β2 receptors .

- In Vivo Imaging : PET ligands (e.g., [18F]AZAN) to quantify receptor occupancy in real time .

- Cross-Disciplinary Validation : Pair electrophysiology (patch-clamp) with behavioral endpoints to correlate receptor activation with cognitive outcomes .

Q. How to address ethical and practical challenges in translating this compound to human trials?

- Ethical Frameworks : Align with Declaration of Helsinki principles for informed consent and risk-benefit analysis .

- Participant Selection : Define inclusion/exclusion criteria (e.g., early-stage Alzheimer’s patients) and justify sample diversity (age, comorbidities) .

- Data Safety : Implement anonymization protocols for biomarker data and adhere to GDPR/IRB standards .

Methodological Resources

- Data Analysis : Use R or Python for longitudinal data modeling (mixed-effects regression) to account for inter-individual variability .

- Instrumentation Validation : Follow Beilstein Journal guidelines for reporting synthetic yields, purity thresholds, and spectral data .

- FAQs for Collaborative Research : For data-sharing requests, submit formal proposals with supervisor approval, including research questions, methodology, and anticipated outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.